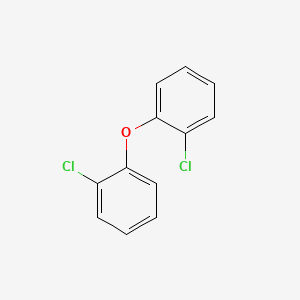
1-Chloro-2-(2-chlorophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-chlorophenoxy)benzene is an organic compound with the molecular formula C12H8Cl2O It is a chlorinated derivative of diphenyl ether, characterized by the presence of two chlorine atoms and an ether linkage between two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenoxy)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2-chlorophenol with 1-chloro-2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(2-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Major Products Formed:
Substitution: Formation of phenolic derivatives or other substituted benzene compounds.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dechlorinated diphenyl ethers or other reduced products.
Applications De Recherche Scientifique
1-Chloro-2-(2-chlorophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 1-chloro-2-(2-chlorophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ether linkage influence the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(4-chlorophenoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2,2’-Dichlorodiphenyl ether: Another chlorinated diphenyl ether with distinct chemical properties and uses.
Bis-(2-chlorophenyl) ether: A related compound with similar applications but different physical and chemical characteristics.
Uniqueness: Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and industrial processes .
Propriétés
Formule moléculaire |
C12H8Cl2O |
|---|---|
Poids moléculaire |
239.09 g/mol |
Nom IUPAC |
1-chloro-2-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H8Cl2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
Clé InChI |
MFJMZOUFSWSBNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


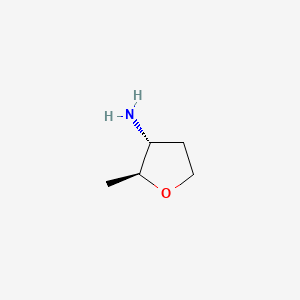
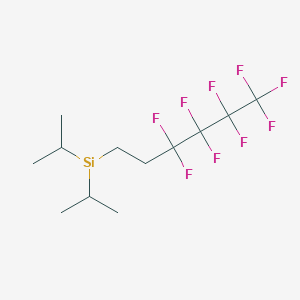
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

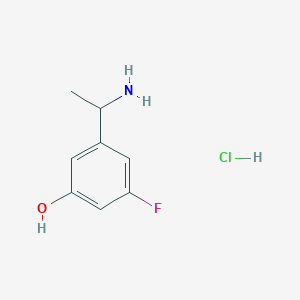
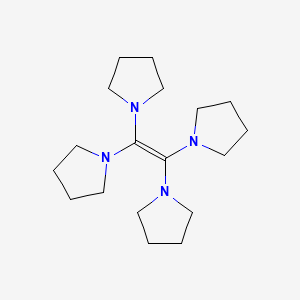
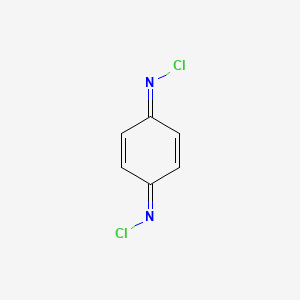
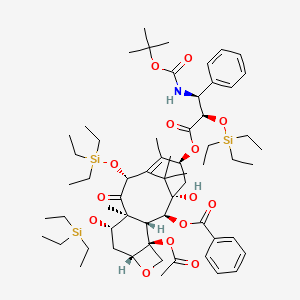
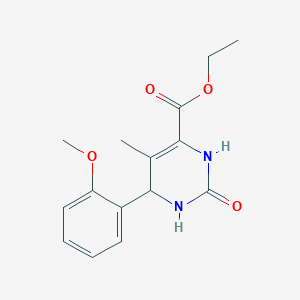
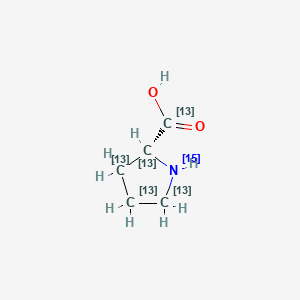
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
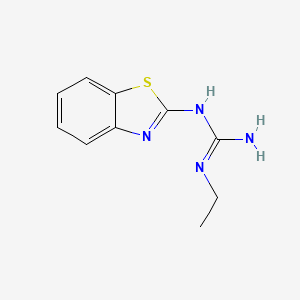
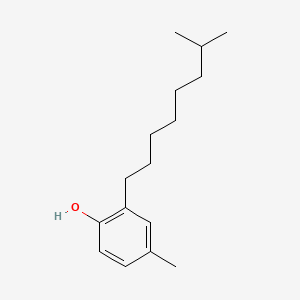
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
